molecular formula C9H10O2 B14964968 4-(5-Methylfuran-2-yl)but-3-en-2-one

4-(5-Methylfuran-2-yl)but-3-en-2-one

Cat. No.: B14964968
M. Wt: 150.17 g/mol
InChI Key: FKNBELIGEMXLJS-HWKANZROSA-N
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Description

4-(5-Methylfuran-2-yl)but-3-en-2-one is an organic compound with the molecular formula C9H10O2 and a molecular weight of 150.2 g/mol It is characterized by a furan ring substituted with a methyl group and a butenone side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Methylfuran-2-yl)but-3-en-2-one typically involves the reaction of 5-methylfurfural with acetone under basic conditions. The reaction proceeds through an aldol condensation mechanism, followed by dehydration to form the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the reaction conditions for large-scale synthesis. This includes controlling temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(5-Methylfuran-2-yl)but-3-en-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

4-(5-Methylfuran-2-yl)but-3-en-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(5-Methylfuran-2-yl)but-3-en-2-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the modulation of enzyme activity and the alteration of metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-Methylfuran-2-yl)but-3-en-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C9H10O2

Molecular Weight

150.17 g/mol

IUPAC Name

(E)-4-(5-methylfuran-2-yl)but-3-en-2-one

InChI

InChI=1S/C9H10O2/c1-7(10)3-5-9-6-4-8(2)11-9/h3-6H,1-2H3/b5-3+

InChI Key

FKNBELIGEMXLJS-HWKANZROSA-N

Isomeric SMILES

CC1=CC=C(O1)/C=C/C(=O)C

Canonical SMILES

CC1=CC=C(O1)C=CC(=O)C

Origin of Product

United States

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